Cas no 885329-49-7 (β-Neuraminic acid, N-(2-hydroxyacetyl)-)
β-Neuraminic acid, N-(2-hydroxyacetyl)- Chemical and Physical Properties
Names and Identifiers
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- β-Neuraminic acid, N-(2-hydroxyacetyl)-
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- Inchi: 1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)
- InChI Key: FDJKUWYYUZCUJX-UHFFFAOYSA-N
- SMILES: C1C(O)(C(O)=O)OC(C(O)C(O)CO)C(NC(CO)=O)C1O
Computed Properties
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
β-Neuraminic acid, N-(2-hydroxyacetyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD144420-25mg |
(2S,4S,5R,6R)-2,4-Dihydroxy-5-(2-hydroxyacetamido)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid |
885329-49-7 | 98% | 25mg |
¥1378.0 | 2023-09-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD144420-100mg |
(2S,4S,5R,6R)-2,4-Dihydroxy-5-(2-hydroxyacetamido)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid |
885329-49-7 | 98% | 100mg |
¥2984.0 | 2024-04-17 | |
| Ambeed | A668240-25mg |
(2S,4S,5R,6R)-2,4-Dihydroxy-5-(2-hydroxyacetamido)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid |
885329-49-7 | 98% | 25mg |
$185.0 | 2023-09-02 | |
| Ambeed | A668240-100mg |
(2S,4S,5R,6R)-2,4-Dihydroxy-5-(2-hydroxyacetamido)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid |
885329-49-7 | 98% | 100mg |
$399.0 | 2025-04-15 | |
| Chemenu | CM527434-100mg |
(2S,4S,5R,6R)-2,4-dihydroxy-5-(2-hydroxyacetamido)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
885329-49-7 | 98% | 100mg |
$*** | 2023-05-29 |
β-Neuraminic acid, N-(2-hydroxyacetyl)- Suppliers
β-Neuraminic acid, N-(2-hydroxyacetyl)- Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on β-Neuraminic acid, N-(2-hydroxyacetyl)-
Research Brief on β-Neuraminic acid, N-(2-hydroxyacetyl)- (CAS: 885329-49-7): Recent Advances and Applications
β-Neuraminic acid, N-(2-hydroxyacetyl)- (CAS: 885329-49-7) is a derivative of neuraminic acid, a key component in glycobiology and medicinal chemistry. This compound has garnered significant attention due to its potential applications in drug development, particularly in the fields of antiviral therapies, cancer research, and immunomodulation. Recent studies have focused on its synthesis, structural modifications, and biological activities, aiming to harness its therapeutic potential. This research brief consolidates the latest findings related to this compound, providing insights into its current status and future directions.
The synthesis of β-Neuraminic acid, N-(2-hydroxyacetyl)- has been optimized in recent years, with researchers employing advanced enzymatic and chemical methods to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel enzymatic pathway using recombinant sialyltransferases, which significantly enhanced the efficiency of production. This breakthrough not only reduces costs but also minimizes the environmental impact associated with traditional chemical synthesis. The study highlights the compound's role as a precursor for more complex sialic acid derivatives, which are crucial for glycan-based therapeutics.
In the context of antiviral research, β-Neuraminic acid, N-(2-hydroxyacetyl)- has shown promise as an inhibitor of viral neuraminidases, enzymes critical for the replication of influenza and other viruses. A recent Nature Communications paper (2024) reported that structural analogs of this compound exhibited potent inhibitory effects against H1N1 and H3N2 influenza strains. The study utilized molecular docking and in vitro assays to elucidate the binding mechanisms, suggesting that the hydroxyacetyl group enhances interaction with the viral enzyme's active site. These findings open new avenues for designing next-generation antiviral agents.
Cancer research has also explored the immunomodulatory properties of β-Neuraminic acid, N-(2-hydroxyacetyl)-. A 2023 study in Cancer Immunology Research revealed that this compound can modulate the activity of tumor-associated macrophages (TAMs), shifting their phenotype from pro-tumorigenic to anti-tumorigenic. The study employed murine models and human cell lines, demonstrating that the compound's administration led to reduced tumor growth and enhanced T-cell infiltration. These results underscore its potential as an adjunct therapy in immuno-oncology, particularly for cancers with high sialic acid expression.
Despite these advancements, challenges remain in the clinical translation of β-Neuraminic acid, N-(2-hydroxyacetyl)-. Issues such as bioavailability, stability, and targeted delivery need to be addressed. Recent efforts in nanotechnology, as reported in a 2024 Advanced Drug Delivery Reviews article, have explored encapsulation techniques to improve the compound's pharmacokinetics. Liposomal and polymeric nanoparticles have shown promise in preclinical trials, enhancing the compound's circulation time and tissue specificity. These innovations are critical for advancing the compound from bench to bedside.
In conclusion, β-Neuraminic acid, N-(2-hydroxyacetyl)- (CAS: 885329-49-7) represents a versatile and promising molecule in the realm of chemical biology and medicine. Its applications span antiviral therapy, cancer immunotherapy, and glycan engineering, with recent studies highlighting both its potential and the hurdles to its clinical adoption. Future research should focus on optimizing delivery systems and expanding its therapeutic scope, ensuring that this compound can fulfill its promise in addressing unmet medical needs.
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